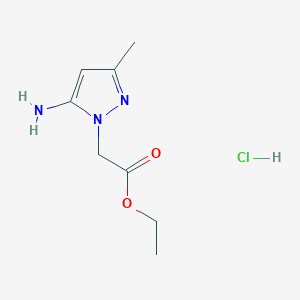

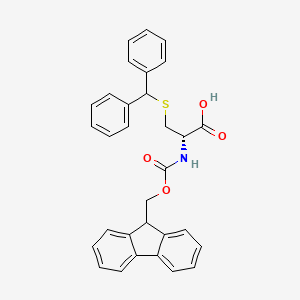

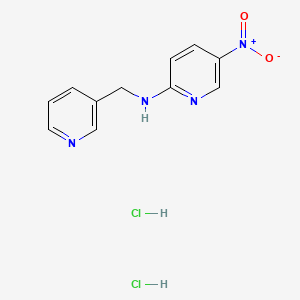

![molecular formula C11H20Cl2N2O B6351052 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride CAS No. 1993053-32-9](/img/structure/B6351052.png)

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C11H18N2O . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C11H18N2O . The compound contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical state of this compound is solid, and it should be stored at room temperature . The molecular weight of the compound is 194.27 .Applications De Recherche Scientifique

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride has been used in various scientific research applications, including enzymatic and biochemical studies. It has been used to study the binding affinity of small molecules to enzymes, as well as to study the structure-activity relationships of drug molecules. It has also been used to study the effects of inhibitors on enzyme activity. Additionally, this compound has been used to study the effects of drugs on the nervous system and to investigate the mechanism of action of drugs.

Mécanisme D'action

Target of Action

It is suggested that it may act as an inhibitor of choline uptake .

Mode of Action

It is known to be a potent protector against mechlorethamine cytotoxicity . This suggests that it may interact with its targets to prevent or reduce the cytotoxic effects of mechlorethamine.

Biochemical Pathways

Given its potential role as an inhibitor of choline uptake , it may impact pathways related to choline metabolism and neurotransmission.

Result of Action

Its potential role as a protector against mechlorethamine cytotoxicity suggests that it may have cytoprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is soluble in water and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. This compound is a chiral compound, and therefore it is difficult to determine the enantiomeric purity of the compound. Additionally, this compound has a relatively short half-life, and therefore it must be used quickly after preparation.

Orientations Futures

There are many potential future directions for research involving 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride. For example, it could be used to study the effects of drugs on the nervous system, to investigate the mechanism of action of drugs, and to study the structure-activity relationships of drug molecules. Additionally, it could be used to study the effects of inhibitors on enzyme activity, and to study the binding affinity of small molecules to enzymes. Furthermore, this compound could be used to study the effects of drugs on the immune system, as well as to investigate the effects of drugs on cancer cells. Finally, this compound could be used to study the effects of drugs on the cardiovascular system, and to investigate the effects of drugs on metabolic pathways.

Méthodes De Synthèse

2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride can be synthesized in two steps. First, 2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is carried out in a solvent, such as ethanol or methanol, at room temperature. The second step involves the addition of a base, such as potassium hydroxide, to the solution, followed by the addition of a catalyst, such as palladium on carbon. The reaction is then heated to a temperature of 80-90°C for 1-2 hours.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride are largely determined by its functional groups. The amino group can act as a base, accepting a proton and forming a positively charged ammonium ion. This can facilitate interactions with negatively charged molecules or molecular regions . The hydroxyl group can form hydrogen bonds, allowing the compound to interact with a wide range of biomolecules .

Cellular Effects

The cellular effects of this compound are not fully understood at this time. Given its chemical structure, it is likely that it can interact with various types of cells and cellular processes. For example, it may influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not currently known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound likely vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not currently known. Given its chemical structure, it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVTNQJUFBMMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

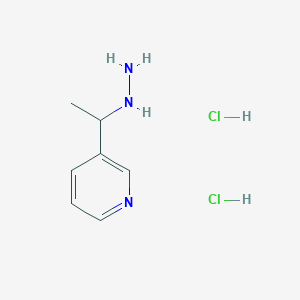

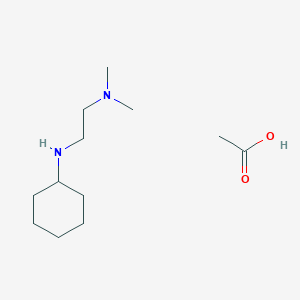

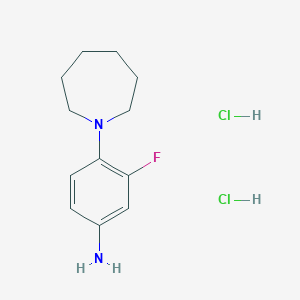

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

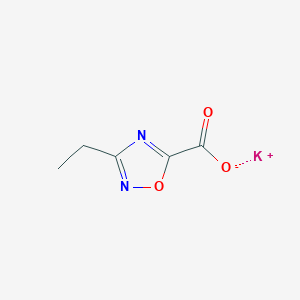

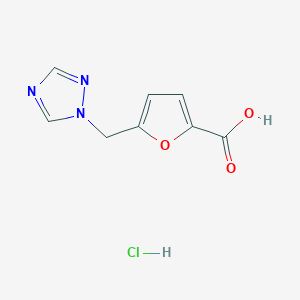

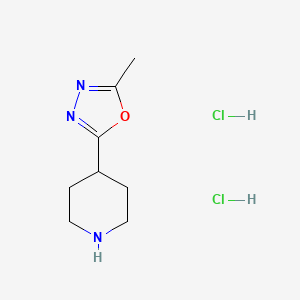

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

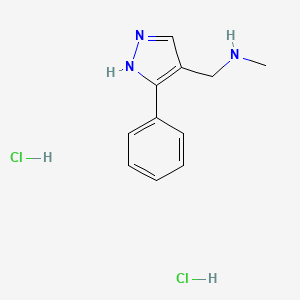

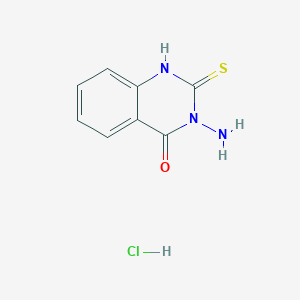

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)